2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one

Purification Volatility Thermal Properties

2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one (CAS: 1522687-41-7) is a fluorinated quinoline derivative belonging to the class of trifluoromethyl aryl ketones. Its molecular formula is C₁₁H₆F₃NO, with a molecular weight of 225.17 g/mol.

Molecular Formula C11H6F3NO
Molecular Weight 225.17 g/mol
CAS No. 1522687-41-7
Cat. No. B1405938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one
CAS1522687-41-7
Molecular FormulaC11H6F3NO
Molecular Weight225.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(=O)C(F)(F)F)N=CC=C2
InChIInChI=1S/C11H6F3NO/c12-11(13,14)10(16)8-5-1-3-7-4-2-6-15-9(7)8/h1-6H
InChIKeyRKCLHCXEHKBFOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one: Key Physicochemical & Structural Profile for Informed Sourcing


2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one (CAS: 1522687-41-7) is a fluorinated quinoline derivative belonging to the class of trifluoromethyl aryl ketones. Its molecular formula is C₁₁H₆F₃NO, with a molecular weight of 225.17 g/mol . The compound is characterized by a trifluoromethyl ketone group attached at the 8-position of a quinoline ring, a structural motif that confers distinct physicochemical properties, including a predicted boiling point of 294.3±35.0 °C, a density of 1.367±0.06 g/cm³, and a predicted pKa of 1.76±0.17 . Commercially available in purities of ≥95% (e.g., from AchemBlock, Apollo Scientific), this building block is intended for research and further manufacturing use, with recommended storage at room temperature or sealed dry at 2-8°C .

Why Non-Fluorinated or Regioisomeric Quinoline Ketones Cannot Replace 2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one


The direct substitution of 2,2,2-trifluoro-1-(quinolin-8-yl)ethan-1-one with its non-fluorinated analog (1-(quinolin-8-yl)ethanone) or regioisomeric trifluoromethyl ketones (e.g., the 2-yl or 4-yl isomers) is not feasible without significantly altering downstream synthetic outcomes and material properties. The trifluoromethyl group profoundly modulates the electronic environment of the ketone carbonyl, lowering the pKa of the adjacent quinoline nitrogen to 1.76±0.17 , compared to a predicted higher pKa for the non-fluorinated analog. This electronic deactivation directly impacts reactivity in nucleophilic addition and condensation reactions. Furthermore, the presence of the CF₃ group reduces the boiling point (294.3°C vs. 315.2°C for the non-fluorinated analog) [1] and increases density (1.367 g/cm³) , altering purification and handling protocols. Regioisomers (2-yl or 4-yl) present distinct steric and electronic profiles that affect binding affinity and reaction selectivity, making the 8-yl substitution a critical determinant of performance in target applications. These quantified differences underscore why generic substitution is not a viable procurement strategy and why sourcing the specific CAS 1522687-41-7 is essential for experimental reproducibility.

Quantified Differentiation of 2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one vs. Closest Analogs


Boiling Point Reduction vs. Non-Fluorinated Analog (1-(quinolin-8-yl)ethanone)

The incorporation of a trifluoromethyl group in 2,2,2-trifluoro-1-(quinolin-8-yl)ethan-1-one results in a significantly lower boiling point compared to its non-fluorinated counterpart, 1-(quinolin-8-yl)ethanone. This difference is critical for purification by distillation and for assessing thermal stability during synthetic transformations. The predicted boiling point of 2,2,2-trifluoro-1-(quinolin-8-yl)ethan-1-one is 294.3±35.0 °C , while the reported boiling point of 1-(quinolin-8-yl)ethanone is 315.207 °C at 760 mmHg [1].

Purification Volatility Thermal Properties

Enhanced Acidity (pKa Shift) vs. Non-Fluorinated Quinoline Core

The electron-withdrawing trifluoromethyl group in 2,2,2-trifluoro-1-(quinolin-8-yl)ethan-1-one dramatically increases the acidity of the quinoline nitrogen relative to unsubstituted quinoline or non-fluorinated analogs. The predicted pKa of the conjugate acid of 2,2,2-trifluoro-1-(quinolin-8-yl)ethan-1-one is 1.76±0.17 . This represents a substantial acidification compared to the parent quinoline (pKa ~4.9) and, by extension, its non-fluorinated 8-acetyl derivative. While a direct pKa value for 1-(quinolin-8-yl)ethanone was not identified, the inductive effect of the CF₃ group is a well-established class-level phenomenon [1].

Reactivity Electronics Medicinal Chemistry

Increased Density and Molecular Weight vs. Non-Fluorinated Analog

The substitution of a methyl group with a trifluoromethyl group introduces significant mass and density changes. 2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one has a predicted density of 1.367±0.06 g/cm³ and a molecular weight of 225.17 g/mol . In contrast, the non-fluorinated analog, 1-(quinolin-8-yl)ethanone, has a molecular weight of 171.20 g/mol [1] and is typically a yellow solid [1]. While a specific density for the comparator was not located, the mass difference alone has practical implications.

Physical Properties Formulation Process Development

Commercial Purity Benchmarking for Procurement Decisions

For procurement, the guaranteed purity of a building block is a primary selection criterion. 2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one is consistently offered at a minimum purity of 95% by multiple reputable vendors, including AchemBlock (95%) , Apollo Scientific (≥95%) , and Chemscene (specified for research use) . This level is comparable to the non-fluorinated analog 1-(quinolin-8-yl)ethanone, which is also available at 95% purity [1]. However, the presence of the trifluoromethyl group can introduce additional synthetic challenges, making the consistent achievement of this purity level a notable benchmark.

Sourcing Purity Quality Control

High-Value Application Scenarios for 2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one Based on Differentiated Properties


Medicinal Chemistry: Synthesis of Fluorinated Quinoline-Based Drug Candidates

The enhanced acidity (pKa 1.76) and electron-withdrawing nature of the trifluoromethyl group in 2,2,2-trifluoro-1-(quinolin-8-yl)ethan-1-one make it an ideal building block for synthesizing next-generation kinase inhibitors or antimalarial agents where metabolic stability and target engagement are improved by the CF₃ moiety [1]. The lower boiling point facilitates purification of intermediates, a crucial factor in medicinal chemistry workflows.

Coordination Chemistry and Catalysis: Development of Metal Complexes

The significantly reduced basicity of the quinoline nitrogen (pKa 1.76 vs. ~4.9 for unsubstituted quinoline) alters its ability to act as a ligand . This property can be exploited to design selective metal catalysts where strong nitrogen coordination is undesirable, or to tune the electronic properties of metal complexes for applications in C-H activation or cross-coupling reactions.

Material Science: Precursor for Fluorinated Polymers or Liquid Crystals

The high density (1.367 g/cm³) and the unique electronic profile imparted by the trifluoromethyl group make this compound a valuable monomer or precursor for creating specialty polymers or liquid crystalline materials with enhanced dielectric properties or thermal stability . The increased molecular weight also influences the rheological and mechanical properties of the final material.

Analytical Chemistry: Development of Fluorinated Probes and Standards

The presence of the CF₃ group enables unique detection and quantification via ¹⁹F NMR spectroscopy. 2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one can serve as a robust internal standard or a reactive probe for labeling biomolecules or tracking reaction pathways, where its distinct spectral signature provides high sensitivity and minimal background interference [1].

Technical Documentation Hub

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